molecular formula C15H12NO2+ B14238482 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium CAS No. 503855-00-3

2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium

Cat. No.: B14238482
CAS No.: 503855-00-3
M. Wt: 238.26 g/mol
InChI Key: QJRAWTFOKXQBIC-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring system substituted with a formyl group at the 4-position of the phenyl ring and a methyl group at the 3-position of the benzoxazolium ion. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium typically involves multi-step organic reactions. One common method includes the condensation of 4-formylphenylboronic acid with 3-methylbenzoxazole under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formylphenyl)-3-methyl-1,3-benzoxazol-3-ium is unique due to the combination of the formylphenyl group and the benzoxazole ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components .

Properties

CAS No.

503855-00-3

Molecular Formula

C15H12NO2+

Molecular Weight

238.26 g/mol

IUPAC Name

4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)benzaldehyde

InChI

InChI=1S/C15H12NO2/c1-16-13-4-2-3-5-14(13)18-15(16)12-8-6-11(10-17)7-9-12/h2-10H,1H3/q+1

InChI Key

QJRAWTFOKXQBIC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)C=O

Origin of Product

United States

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